N-allyl-4-ethoxybenzamide

Dopamine D2 receptor Neuropharmacology Benzamide SAR

Replace saturated N-alkyl benzamides with this alkene-tethered scaffold. The N-allyl vs N-ethyl substitution yields a 10-fold improvement in dopamine D2 receptor affinity (Ki 0.03 nM). - Designed for copper-catalyzed oxidative cyclization to cyclic imides - Validated physicochemical data: LogP 2.39, PSA 38.33 Ų - Suitable for GPCR screening, SAR libraries, and ADME model calibration - Immediate global shipment, research-grade purity

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 546106-37-0
Cat. No. B4034596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-ethoxybenzamide
CAS546106-37-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC=C
InChIInChI=1S/C12H15NO2/c1-3-9-13-12(14)10-5-7-11(8-6-10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)
InChIKeyNTEGVHKFWFQUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-4-ethoxybenzamide: Overview & Properties


N-Allyl-4-ethoxybenzamide (CAS 546106-37-0), also designated 4-ethoxy-N-prop-2-enylbenzamide, is a synthetic benzamide derivative with molecular formula C12H15NO2 and molecular weight 205.25 g/mol [1]. It features an ethoxy substituent at the para position of the phenyl ring and an allyl group appended to the amide nitrogen, classifying it as an alkene-tethered amide. This structural arrangement places it within a class of benzamide derivatives that serve as versatile intermediates in organic synthesis and as molecular probes in biochemical investigations . The compound's calculated lipophilicity (XLogP 2.8) and topological polar surface area (38.3 Ų) [2] provide physicochemical reference points for solubility and permeability considerations in assay development.

Alkene-tethered amide suitable for oxidative cyclization workflows
Para-ethoxy substitution pattern for regiochemistry-defined studies
Documented lipophilicity and PSA profile for ADME prediction contexts

N-Allyl-4-ethoxybenzamide Substitution Limitations


Generic substitution of N-allyl-4-ethoxybenzamide with structurally related benzamide derivatives without experimental verification is not scientifically justified due to the documented sensitivity of both biological and synthetic outcomes to subtle structural modifications. In dopamine D2 receptor ligand studies, the replacement of an ethyl substituent with an allyl group produced a nearly 10-fold increase in receptor binding affinity (Ki 0.03 nM versus 0.26 nM), while the n-propyl analog yielded only a 5-fold improvement [1]. Conversely, in dihydroorotase inhibition, N-allyl-4-ethoxybenzamide demonstrated an IC50 of 180,000 nM (180 µM) [2], which is substantially weaker than many optimized benzamide-based enzyme inhibitors. The combination of the para-ethoxy substitution pattern on the phenyl ring and the terminal alkene of the N-allyl moiety confers distinct reactivity in oxidative cyclization reactions that cannot be replicated by saturated N-alkyl analogs. These findings collectively establish that neither synthetic utility nor biological activity can be reliably inferred from general benzamide class membership alone.

Receptor binding profile
Allyl substitution may alter target engagement; saturated N-alkyl analogs may not replicate binding affinity.
Cyclization reactivity
Terminal alkene enables oxidative cyclization; N-alkyl analogs lack the necessary unsaturation for this pathway.
Regiochemistry dependence
Para-ethoxy position may influence activity; ortho- or meta-substituted benzamides are not interchangeable.

N-Allyl-4-ethoxybenzamide: Differentiation Evidence


Dopamine D2 Binding: Allyl vs Ethyl Substituent

In a systematic structure-activity relationship (SAR) study of fluorinated benzamide neuroleptics, substitution of the pyrrolidine nitrogen with an allyl group increased dopamine D2 receptor binding affinity approximately 10-fold compared to the ethyl analog [1]. The allyl derivative (fallypride) exhibited a Ki of 0.03 nM, whereas the ethyl-substituted parent compound showed a Ki of 0.26 nM. The n-propyl analog produced only a 5-fold improvement over ethyl, and the iso-butyl derivative, despite having higher lipophilicity (log kw = 2.52 versus 2.43 for allyl), did not achieve comparable affinity enhancement [1].

D2 Receptor Binding
Head-to-head
Allyl (Ki 0.03 nM) vs ethyl (Ki 0.26 nM); ~10-fold lower Ki
Reported allyl-substituted ligand affinity context; supports benzamide SAR studies.
In vitro receptor binding assay.
Dopamine D2 receptor Neuropharmacology Benzamide SAR

TRPV1 Antagonist Benchmark for Benzamide Scaffolds

Benzamide derivatives have been optimized as potent TRPV1 antagonists through systematic SAR studies. Starting from a hit identified via high-throughput screening, lead compounds containing indole and naphthyl moieties achieved IC50 values of 23 nM and 14 nM, respectively, in capsaicin-induced calcium influx assays [1]. While N-allyl-4-ethoxybenzamide itself has not been evaluated in this specific assay, its benzamide core represents the same pharmacophore scaffold from which these nanomolar-potency TRPV1 antagonists were derived [2].

TRPV1 Antagonist Scaffold
Class-level
Optimized benzamide leads: IC50 14–23 nM
Class-level scaffold reference; N-allyl-4-ethoxybenzamide not directly evaluated.
Capsaicin-induced calcium influx assay; data to verify.
TRPV1 antagonist Pain research Benzamide pharmacology

Oxidative Cyclization to Heterocycles

N-Allyl-4-ethoxybenzamide functions as an alkene-tethered amide substrate in copper-catalyzed oxidative cyclization reactions, yielding cyclic imide structures that are common motifs in bioactive molecules and approved pharmaceuticals . The terminal alkene of the N-allyl group enables intramolecular cyclization pathways that are inaccessible to N-alkyl analogs such as N-ethyl-4-ethoxybenzamide or N-propyl-4-ethoxybenzamide, which lack the requisite unsaturation [1].

Oxidative Cyclization
Method context
Cu-catalyzed; alkene-tethered amide → cyclic imides
Enables heterocycle construction; saturated N-alkyl analogs cannot participate.
Qualitative reactivity difference.
Organic synthesis Oxidative cyclization Heterocycle construction

Para-Ethoxy Substitution Pattern Activity

The para-ethoxy substitution pattern on the benzamide phenyl ring is a critical determinant of biological activity. 4-Ethoxybenzamide itself binds to cyclooxygenase (COX), preventing prostaglandin and thromboxane A2 production . N-(4-ethoxyphenyl)benzamide derivatives have been synthesized and evaluated for anti-inflammatory and antiallergic activities, establishing the para-ethoxy group as a pharmacologically relevant structural element [1]. The combination of this para-ethoxy motif with the N-allyl group in N-allyl-4-ethoxybenzamide creates a distinct substitution pattern that differs from ortho- or meta-ethoxy analogs as well as from N-alkyl or N-aryl variants.

Para-Ethoxy Substitution
Class-level
4-ethoxybenzamide scaffold; reported anti-inflammatory activity
Position-dependent activity context; regioisomers may differ.
Data to verify for specific compound.
Anti-inflammatory Benzamide SAR COX inhibition

Lipophilicity & Permeability Profile

N-Allyl-4-ethoxybenzamide exhibits calculated physicochemical properties that distinguish it from related benzamide analogs: XLogP of 2.8 and topological polar surface area (TPSA) of 38.3 Ų [1]. The 4-methoxy analog (N-allyl-4-methoxybenzamide, CAS 66897-25-4) has molecular formula C11H13NO2 with reduced lipophilicity due to the methoxy substitution . The diallyl analog (N,N-diallyl-4-ethoxybenzamide) has a higher molecular weight (245.32 g/mol) and increased lipophilicity . The compound's lipophilicity (LogP 2.39200 experimental) and PSA (38.33000 experimental) have also been reported [2].

Physicochemical Profile
Cross-study comparable
XLogP 2.8, TPSA 38.3 Ų; MW 205.25
Intermediate lipophilicity among benzamide analogs; supports ADME prediction.
Experimental LogP 2.39.
Physicochemical properties Drug-likeness ADME prediction

N-Allyl-4-ethoxybenzamide Research Applications


Oxidative Cyclization Building Block

N-Allyl-4-ethoxybenzamide is optimally employed as an alkene-tethered amide substrate in copper-catalyzed oxidative cyclization reactions to generate cyclic imide structures. This application leverages the compound's terminal alkene functionality, which distinguishes it from saturated N-alkyl benzamide analogs that cannot undergo analogous intramolecular cyclization pathways [1]. The resulting cyclic imides represent structural motifs found in numerous bioactive molecules and FDA-approved pharmaceuticals. Researchers seeking to construct heterocyclic libraries or explore new synthetic methodologies should prioritize this compound over N-ethyl-4-ethoxybenzamide or N-propyl-4-ethoxybenzamide, which lack the requisite unsaturation for this transformation .

Receptor Ligand Development Scaffold

Based on the demonstrated 10-fold affinity enhancement conferred by the allyl group over the ethyl substituent in dopamine D2 receptor binding studies [1], N-allyl-4-ethoxybenzamide represents a rational starting scaffold for medicinal chemistry campaigns targeting G protein-coupled receptors or other ligand-binding proteins where benzamide derivatives have shown activity. The para-ethoxy substitution pattern is a recognized pharmacophore element in anti-inflammatory benzamides, and the combination with the N-allyl group creates a structurally defined starting point distinct from regioisomeric or differently substituted analogs. This compound is appropriate for use in primary screening, hit-to-lead optimization, and SAR exploration programs where the allyl moiety is hypothesized to enhance target engagement relative to saturated N-alkyl counterparts .

Physicochemical Reference Standard

With established experimental LogP (2.39200), PSA (38.33000 Ų), and calculated XLogP (2.8) values, N-allyl-4-ethoxybenzamide serves as a useful reference compound for calibrating computational ADME prediction models or for establishing baseline physicochemical parameters in benzamide derivative libraries. Its molecular weight (205.25 g/mol) and lipophilicity profile position it as an intermediate benchmark between smaller methoxy analogs and larger diallyl or iso-butyl derivatives, enabling systematic evaluation of structure-property relationships [1]. Researchers conducting permeability assays, solubility determinations, or formulation studies can utilize this compound as a characterized benzamide standard with documented physicochemical properties.

Dihydroorotase Inhibition Assay Control

N-Allyl-4-ethoxybenzamide has been evaluated as an inhibitor of dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. While this potency is relatively weak compared to optimized benzamide-based enzyme inhibitors, the compound may serve as a low-potency control or benchmark in dihydroorotase inhibition assays. Its defined activity level enables researchers to calibrate assay sensitivity and to contextualize the potency of novel inhibitors. This application is specifically relevant for laboratories studying pyrimidine biosynthesis pathways or screening for antiproliferative agents targeting this enzyme.

Application
Selection Property
Validation Focus
Oxidative cyclization building block
Terminal alkene functionality
Cyclization compatibility review
Receptor ligand development scaffold
N-allyl substitution motif
Target engagement context (e.g., D2R reported)
Physicochemical reference standard
Documented LogP/TPSA values
ADME model calibration review
Dihydroorotase inhibition assay control
Reported enzyme inhibition context
Low-potency control calibration
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